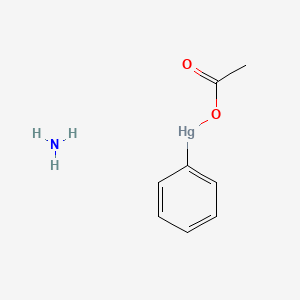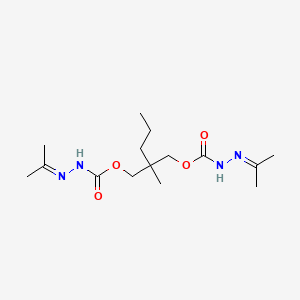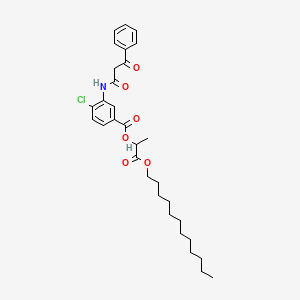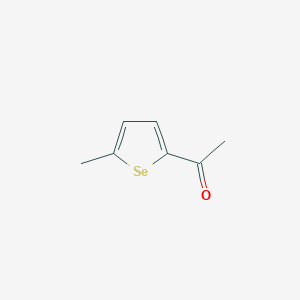
2-Methanidylpropane;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanidylpropane;platinum(2+) is an organometallic compound that features a platinum ion coordinated with 2-methanidylpropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropane;platinum(2+) typically involves the reaction of platinum salts with 2-methanidylpropane under controlled conditions. One common method is the metathesis reaction, where a platinum halide reacts with an organometallic reagent containing 2-methanidylpropane. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants .
Industrial Production Methods
Industrial production of 2-Methanidylpropane;platinum(2+) may involve large-scale metathesis reactions using high-purity platinum salts and organometallic reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methanidylpropane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands such as phosphines or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species. Substitution reactions can result in a wide range of platinum complexes with different ligands .
Scientific Research Applications
2-Methanidylpropane;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 2-Methanidylpropane;platinum(2+) involves its interaction with biological molecules, particularly DNA. The platinum ion can form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form stable complexes with various ligands also allows it to target specific molecular pathways and enhance its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methanidylpropane;platinum(2+) include other platinum-based organometallic compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based anticancer agent with a different spectrum of activity
Uniqueness
What sets 2-Methanidylpropane;platinum(2+) apart from these compounds is its unique ligand structure, which can influence its reactivity and interaction with biological targets. The presence of the 2-methanidylpropane ligand may enhance its stability and selectivity, making it a promising candidate for further research and development in various applications .
Properties
CAS No. |
33010-07-0 |
|---|---|
Molecular Formula |
C8H18Pt |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
2-methanidylpropane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
ALTVAHLTMBGNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)

![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)

![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)

![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
